Semotiadil recemate fumarate

Description

Historical Context and Evolution of Calcium Antagonists in Therapeutics

The journey of calcium channel blockers (CCBs) began in the mid-1960s with experimental work on molecules being screened as potential coronary dilators. frontiersin.org Researchers observed that certain drugs could reduce the contraction of arteries caused by calcium, leading to the term "calcium antagonists". frontiersin.org This discovery was a significant milestone, building on the fundamental understanding of calcium's critical role in muscle contraction, a fact first reported by Sidney Ringer in 1883. frontiersin.org

The initial drugs, including diphenylpiperazines like cinnarizine, were found to block the entry of calcium into arterial cells, which explained their vasorelaxant effects. frontiersin.org Subsequent electrophysiological and radiochemical studies, particularly with the dihydropyridine (B1217469) class of drugs, identified the specific targets of these agents as the L-type voltage-operated calcium channels. frontiersin.org This led to the more precise terminology of "calcium channel blockers". frontiersin.org The development of various chemical families of CCBs marked a major advancement in the treatment of cardiovascular diseases, and by the 1980s, they had become globally recognized therapeutic agents for conditions like hypertension and angina pectoris. frontiersin.orgontosight.ai

Overview of Semotiadil (B55868) Recemate Fumarate (B1241708) as a Novel Benzothiazine Derivative

Semotiadil, also known as sesamodil or SD-3211, is a calcium channel blocker belonging to the benzothiazine derivative class. ontosight.ainih.govncats.io It is chemically distinct from other major CCB classes like dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil). nih.govscispace.com Specifically, it is the (+)-(R)-stereoisomer of the compound; the corresponding (−)-(S)-stereoisomer is named levosemotiadil (B1675184). ncats.ionih.gov

Research has shown that semotiadil is a potent calcium antagonist. nih.gov Studies on canine cerebral arteries indicated it was approximately six times more potent than diltiazem (B1670644), another benzothiazine derivative, in producing Ca2+ antagonistic action. nih.gov Its mechanism involves inhibiting the influx of calcium ions into cardiac and smooth muscle cells, which leads to the widening of blood vessels (vasodilation). ontosight.ai This action is achieved by binding to a site on the calcium channel that is distinct from the recognition site for 1,4-dihydropyridines. nih.gov Semotiadil has been shown to inhibit contractions induced by high potassium concentrations and histamine (B1213489), primarily by blocking voltage-dependent L-type Ca2+ channels. nih.gov

Table 1: Key Characteristics of Semotiadil Fumarate

| Characteristic | Description | Source(s) |

|---|---|---|

| Drug Class | Calcium Channel Blocker | nih.gov, ontosight.ai |

| Chemical Class | Benzothiazine Derivative | nih.gov, ncats.io, nih.gov |

| Other Names | Sesamodil, SD-3211 | ncats.io, ontosight.ai |

| Stereochemistry | (+)-(R)-stereoisomer | ncats.io |

| Primary Mechanism | Blocks voltage-dependent L-type Ca2+ channels | nih.gov |

| Binding Site | Binds to a site distinct from the 1,4-dihydropyridine (B1200194) recognition site | nih.gov |

Research Rationale and Significance within Cardiovascular Drug Discovery

The primary goal of cardiovascular drug discovery is to develop innovative therapies with improved efficacy and acceptable risk/benefit profiles. nih.gov Semotiadil was investigated as a novel Ca2+ channel blocker with potential advantages over existing treatments for cardiovascular conditions such as angina pectoris and hypertension. ontosight.aincats.io

A key focus of the research was its pharmacological profile, particularly its duration of action and tissue selectivity. scispace.comnih.gov Studies in rat models of angina showed that semotiadil had a longer-lasting inhibitory effect on vasopressin-induced ST-segment depression compared to diltiazem, nifedipine (B1678770), and nisoldipine. scispace.comnih.gov For instance, a 10 mg/kg oral dose of semotiadil was effective for at least 9 hours, a duration not achieved by the other tested Ca2+ antagonists even at higher doses. nih.gov

Furthermore, its tissue selectivity for coronary arteries and the myocardium was found to be intermediate between that of diltiazem and dihydropyridine drugs like nifedipine and nisoldipine. scispace.comnih.gov While dihydropyridines showed strong selectivity for coronary vessels with minimal impact on cardiac contractility at effective concentrations, and diltiazem reduced contractility without affecting coronary pressure response to acetylcholine, semotiadil was found to suppress cardiac contractility while also inhibiting the coronary response. nih.gov This unique profile suggested that semotiadil could offer a different balance of effects in the treatment of angina. ncats.ionih.gov The compound was studied in Phase II clinical trials in Europe for angina and hypertension, and in Japan for arrhythmias, although its development was later discontinued (B1498344). ncats.ioncats.io

Table 2: Comparative Effects of Semotiadil and Other Calcium Antagonists in a Rat Angina Model

| Compound | Duration of Action (Inhibitory Effect) | Selectivity Profile | Source(s) |

|---|---|---|---|

| Semotiadil | Long-lasting (effective for at least 9 hours at 10 mg/kg) | Intermediate selectivity for coronary artery and myocardium | nih.gov |

| Diltiazem | Shorter-acting (effect did not last for 6 hours at 30 mg/kg) | Reduced cardiac contractility without inhibiting coronary pressure elevation | nih.gov |

| Nifedipine | Shorter-acting (failed to inhibit response at 9 hours at 10 mg/kg) | Did not reduce cardiac contractility at concentrations that inhibited coronary pressure | nih.gov |

| Nisoldipine | Shorter-acting (effect did not last for 6 hours at 3 mg/kg) | Did not reduce cardiac contractility at concentrations that inhibited coronary pressure | nih.gov |

Structure

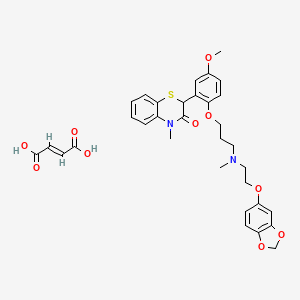

2D Structure

Properties

IUPAC Name |

2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEJEELGDWGUCV-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Pharmacological Mechanisms and Molecular Interactions of Semotiadil Recemate Fumarate

Voltage-Gated Calcium Channel Modulation

The primary mechanism of action for semotiadil (B55868) is the modulation of voltage-gated calcium channels, which are crucial for the regulation of vascular tone and cardiac contractility.

Inhibition of Calcium Ion Influx in Vascular Smooth Muscle and Cardiac Tissues

Semotiadil has been demonstrated to inhibit the influx of calcium ions in both vascular smooth muscle and cardiac tissues. In dispersed smooth muscle cells from the rabbit portal vein, semotiadil inhibited the voltage-dependent Ca²⁺ current (ICa) in a concentration-dependent manner, with an IC₅₀ value of 2.0 μM when the holding potential was -100 mV. jst.go.jp The inhibitory effect is voltage-dependent, becoming more potent at more depolarized holding potentials (-80 mV or -60 mV), which suggests a higher affinity for the inactivated state of the channel. jst.go.jp

In cardiac tissue, specifically guinea-pig ventricular myocytes, semotiadil also inhibits the high-threshold L-type Ca²⁺ current (ICa,L). nih.gov This inhibition is dose-dependent, with an IC₅₀ value in the range of 10 to 100 μM, similar to that of diltiazem (B1670644). nih.gov This demonstrates that while semotiadil acts on both vascular and cardiac tissues, its potency can differ, contributing to its vasoselective profile. nih.gov

Investigation of L-Type Calcium Channel Antagonism

Research confirms that semotiadil's primary target is the L-type voltage-gated calcium channel. Studies in porcine coronary arteries indicate that semotiadil inhibits contractions induced by both high potassium chloride (KCl) and histamine (B1213489), primarily by blocking these L-type Ca²⁺ channels. nih.govnih.gov The inhibition of KCl-induced contractions is a classic indicator of L-type calcium channel blockade, as high KCl concentrations cause membrane depolarization, which in turn opens these channels.

Further evidence of L-type channel antagonism comes from electrophysiological studies. Semotiadil's inhibitory effect on the ICa,L in cardiac myocytes is a direct demonstration of its action on these specific channels. nih.gov The voltage-dependent nature of this block, where the drug binds more tightly as the channel is used or inactivated, is a key characteristic of its mechanism. jst.go.jpnih.gov This "use-dependence" is further supported by the observation that semotiadil shifts the voltage-dependent inactivation curve of the calcium current to the left. jst.go.jp

Modulation of Cellular Signaling Pathways

By blocking calcium influx, semotiadil directly influences the intracellular signaling cascades that govern muscle contraction.

Effects on Cytosolic Calcium Levels and Contraction Dynamics in Vascular Tissues

Semotiadil effectively reduces the increase in cytosolic Ca²⁺ levels ([Ca²⁺]i) that precedes muscle contraction. In porcine coronary arteries, semotiadil inhibited both the high KCl-induced and histamine-induced increases in [Ca²⁺]i and the subsequent force of contraction in a concentration-dependent manner. nih.govnih.gov This directly links the inhibition of calcium influx to the functional relaxation of vascular smooth muscle.

The dynamics of this inhibition show that semotiadil reduces the maximum response to histamine without changing its potency (pD₂ value). nih.gov This suggests a non-competitive mode of antagonism at the functional level, consistent with blocking the downstream effect of receptor activation—namely, the influx of calcium.

| Tissue/Cell Type | Parameter Measured | Stimulus | Effect of Semotiadil | Reported IC₅₀ |

|---|---|---|---|---|

| Rabbit Portal Vein Smooth Muscle Cells | Voltage-Dependent Ca²⁺ Current (ICa) | Depolarization | Concentration-dependent inhibition | 2.0 μM (at -100 mV) |

| Porcine Coronary Arteries | Cytosolic Ca²⁺ Level ([Ca²⁺]i) & Force | High KCl | Concentration-dependent inhibition | Not specified |

| Porcine Coronary Arteries | Cytosolic Ca²⁺ Level ([Ca²⁺]i) & Force | Histamine | Inhibition of transient and sustained increases | Not specified |

Exploration of Ion Channel Inhibition Beyond Voltage-Gated Calcium Channels

While the primary action of semotiadil is on L-type calcium channels, research has explored its effects on other ion channels and signaling pathways to a limited extent. A key finding distinguishes semotiadil from verapamil (B1683045): in a Ca²⁺-free solution, verapamil could inhibit histamine-induced increases in [Ca²⁺]i and force, whereas semotiadil could not. nih.gov This suggests that verapamil may have additional effects on intracellular calcium release mechanisms, which semotiadil does not share. Furthermore, semotiadil did not affect the increases in [Ca²⁺]i and force induced by caffeine, nor did it displace the binding of [³H]-pyrilamine to histamine H1 receptors, indicating its specificity of action. nih.govnih.gov

Preclinical Assessment of Therapeutic Efficacy and Safety Profile of Semotiadil Recemate Fumarate

In Vivo Cardiovascular Efficacy Studies

Antihypertensive Activity in Spontaneously Hypertensive Animal Models

The antihypertensive efficacy of semotiadil (B55868) has been evaluated in conscious, unrestrained spontaneously hypertensive rats (SHRs). nih.govsemanticscholar.org In these preclinical models, orally administered semotiadil demonstrated a dose-dependent hypotensive effect. nih.govsemanticscholar.org Studies comparing its activity with other calcium antagonists, such as nifedipine (B1678770) and diltiazem (B1670644), revealed that semotiadil produces a significant and sustained reduction in blood pressure. nih.gov For instance, a 30 mg/kg dose of semotiadil resulted in a hypotensive effect that persisted for 18 hours. nih.govsemanticscholar.org In contrast, the effects of nifedipine and diltiazem were of a shorter duration. nih.gov While nifedipine induced a marked tachycardia and diltiazem caused bradycardia, semotiadil was associated with only a slight increase in heart rate, suggesting a potentially beneficial property as an antihypertensive agent. nih.govsemanticscholar.org

| Compound | Key Findings | Effect on Heart Rate | Duration of Action |

|---|---|---|---|

| Semotiadil | Dose-dependent reduction in blood pressure. nih.govsemanticscholar.org | Slight increase. nih.govsemanticscholar.org | Prolonged; hypotension persisted for 18 hours at 30 mg/kg. nih.govsemanticscholar.org |

| Nifedipine | Dose-dependent reduction in blood pressure. nih.gov | Marked tachycardia. nih.govsemanticscholar.org | Shorter than semotiadil. nih.gov |

| Diltiazem | Dose-dependent reduction in blood pressure. nih.gov | Bradycardia. nih.govsemanticscholar.org | Shorter than semotiadil. nih.gov |

Antianginal Efficacy in Experimental Angina Models

The antianginal potential of semotiadil fumarate (B1241708) has been investigated in rat experimental angina models induced by vasopressin. nih.govnih.govscispace.com In these studies, semotiadil demonstrated a significant and long-lasting inhibitory effect on vasopressin-induced ST-segment depression, a key indicator of myocardial ischemia. scispace.com When compared with other calcium antagonists like diltiazem, nifedipine, and nisoldipine, semotiadil exhibited a more persistent antianginal effect. nih.govscispace.com An oral administration of 10 mg/kg of semotiadil was effective for at least 9 hours. nih.govnih.gov In contrast, the effects of diltiazem and nisoldipine did not last for 6 hours, and the effect of nifedipine was not evident at 9 hours post-administration. scispace.com

Further studies in isolated perfused rat hearts evaluated the selectivity of these agents for coronary arteries and the myocardium. nih.gov Semotiadil was found to significantly suppress cardiac contractility while also inhibiting the coronary vasoconstrictor response to acetylcholine. nih.gov Its tissue selectivity for the coronary artery and myocardium was determined to be intermediate between that of diltiazem and dihydropyridine-type calcium channel blockers like nifedipine and nisoldipine. nih.gov

| Compound | Duration of Inhibitory Effect | Selectivity Profile |

|---|---|---|

| Semotiadil | Effective for at least 9 hours. nih.govnih.gov | Intermediate selectivity for coronary artery and myocardium. nih.gov |

| Nifedipine | Effect not evident at 9 hours. scispace.com | Did not reduce cardiac contractility at concentrations that inhibited coronary pressure increase. nih.gov |

| Diltiazem | Effect did not last for 6 hours. scispace.com | Reduced cardiac contractility without inhibiting coronary pressure increase. nih.gov |

| Nisoldipine | Effect did not last for 6 hours. scispace.com | Did not reduce cardiac contractility at concentrations that inhibited coronary pressure increase. nih.gov |

Comparative Duration of Action and Hemodynamic Effects

Preclinical studies consistently highlight the long-lasting action of semotiadil compared to other calcium antagonists. nih.govnih.gov In spontaneously hypertensive rats, the antihypertensive effect of a single oral dose of semotiadil (30 mg/kg) was sustained for 18 hours, significantly longer than the effects observed with diltiazem and nifedipine. nih.govsemanticscholar.org Similarly, in experimental angina models, semotiadil's protective effect was observed for at least 9 hours, outlasting that of diltiazem, nifedipine, and nisoldipine. nih.govscispace.com

The hemodynamic profile of semotiadil is also distinct. In hypertensive rats, it caused only a slight increase in heart rate, whereas nifedipine led to marked tachycardia and diltiazem resulted in bradycardia. nih.govsemanticscholar.org In studies on isolated guinea pig hearts, both semotiadil and diltiazem markedly decreased the sinus rate in a concentration-dependent manner, an effect not observed with amlodipine (B1666008) or nifedipine. nih.gov Semotiadil also demonstrated a pronounced rate-dependent effect on atrioventricular (AV) nodal conduction, similar to verapamil-type agents. nih.gov Unlike diltiazem, semotiadil did not affect the QT interval. nih.gov These findings suggest that semotiadil possesses a unique combination of sustained action and moderate effects on both vasculature and myocardium. nih.govscispace.com

| Parameter | Semotiadil | Nifedipine | Diltiazem | Amlodipine |

|---|---|---|---|---|

| Antihypertensive Duration (SHR model) | ~18 hours. nih.govsemanticscholar.org | Short. nih.govsemanticscholar.org | Short. nih.govsemanticscholar.org | Not directly compared |

| Antianginal Duration (Rat model) | ≥ 9 hours. nih.govscispace.com | < 9 hours. scispace.com | < 6 hours. scispace.com | Not directly compared |

| Effect on Heart Rate (SHR model) | Slight increase. nih.govsemanticscholar.org | Marked tachycardia. nih.govsemanticscholar.org | Bradycardia. nih.govsemanticscholar.org | Not directly compared |

| Effect on Sinus Rate (Isolated heart) | Marked decrease. nih.gov | No decrease. nih.gov | Marked decrease. nih.gov | No decrease. nih.gov |

| Effect on AV Nodal Conduction | Pronounced rate-dependent depression. nih.gov | Not directly compared | Depression. nih.gov | Not directly compared |

Pharmacological Interactions and Combinatorial Approaches

Synergistic Effects with Concomitant Cardiovascular Therapies

Based on the available preclinical literature from the conducted searches, specific studies detailing the synergistic effects of semotiadil when used in combination with other classes of cardiovascular therapies, such as beta-blockers, ACE inhibitors, or diuretics, have not been described. The mechanism of action for semotiadil involves the blockade of voltage-dependent L-type Ca2+ channels, which forms the basis for potential pharmacodynamic interactions. nih.gov However, dedicated in vivo or in vitro studies assessing synergistic outcomes on blood pressure or antianginal efficacy in combination regimens are not detailed in the sourced documents.

Modulation of Other Cardiovascular System-Acting Agents

The capacity of semotiadil to modulate the pharmacological effects of other agents acting on the cardiovascular system has not been specifically elucidated in the provided preclinical research. While the electrophysiological effects of semotiadil on cardiac conduction have been characterized and compared to other calcium channel blockers, studies investigating its influence on the pharmacokinetics or pharmacodynamics of concurrently administered cardiovascular drugs are not present in the search results. nih.gov General principles of drug-drug interactions involving calcium channel blockers are known, but specific preclinical data on semotiadil's modulatory role is not available in the reviewed sources.

Exploration of Extended Therapeutic Applications

Investigation of Nootropic Potential and Neuroprotective Properties

Currently, there is a notable absence of publicly available preclinical research specifically investigating the nootropic or neuroprotective properties of Semotiadil Recemate Fumarate. Scientific literature to date has not explored its potential effects on cognitive enhancement or its ability to protect neurons from damage.

Research into Anti-inflammatory Activities

Similarly, dedicated preclinical studies examining the anti-inflammatory activities of this compound are not available in the current body of scientific research. Its primary mechanism of action as a calcium channel antagonist has been the focus of investigation, with no specific data published on its potential role in inflammatory pathways.

Preclinical Safety and Tolerability Evaluation

Preclinical evaluation of this compound, identified by the code SD-3211, has been centered on its pharmacological effects as a novel calcium antagonist. nih.govnih.gov These studies, while primarily designed to assess efficacy in cardiovascular models, provide foundational data on its safety and tolerability in animal models.

Semotiadil has demonstrated a distinct pharmacological profile compared to other calcium antagonists like diltiazem, nifedipine, and nisoldipine. nih.gov In rat experimental angina models, semotiadil exhibited a longer-lasting inhibitory effect on vasopressin-evoked angina than diltiazem, nifedipine, and nisoldipine. nih.gov

Investigations in isolated rat hearts were conducted to evaluate the selectivity of its actions on coronary arteries and the myocardium. nih.gov These studies are crucial for understanding the potential cardiac safety of the compound. The selectivity of semotiadil for the coronary artery and myocardium was found to be intermediate between that of diltiazem and the dihydropyridines tested. nih.gov

Further research in dispersed smooth muscle cells from the rabbit portal vein elucidated the mechanisms of its inhibitory action on voltage-dependent Ca2+ currents. jst.go.jpmedchemexpress.com Semotiadil inhibited the ICa in a concentration-dependent manner. jst.go.jpmedchemexpress.com The effects on the voltage-dependent inactivation curve and the recovery from ICa inactivation were also characterized, indicating a voltage-dependent inhibition mechanism. jst.go.jpmedchemexpress.com

In porcine coronary arteries, semotiadil was shown to inhibit both high KCl- and histamine-induced increases in cytosolic Ca2+ levels and force of contraction, primarily by blocking voltage-dependent L-type Ca2+ channels. nih.gov Unlike verapamil (B1683045), semotiadil did not inhibit histamine-induced increases in Ca2+ and force in a Ca2+-free solution, suggesting a specific mode of action on calcium influx. nih.gov

The following table summarizes the key preclinical models and findings related to the safety and tolerability profile of this compound:

| Animal Model | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Rat | Experimental Angina Model | Longer-lasting antianginal effects compared to diltiazem, nifedipine, and nisoldipine. | nih.gov |

| Rat | Isolated Perfused Heart | Intermediate selectivity for coronary artery and myocardium between diltiazem and dihydropyridines. | nih.gov |

| Rabbit | Dispersed Smooth Muscle Cells (Portal Vein) | Concentration-dependent and voltage-dependent inhibition of Ca2+ current. | jst.go.jpmedchemexpress.com |

| Porcine | Coronary Arteries | Inhibition of KCl- and histamine-induced contractions via blocking of L-type Ca2+ channels. | nih.gov |

Advanced Synthetic Methodologies and Stereochemical Resolution of Semotiadil Recemate Fumarate

Synthetic Routes to the Benzothiazine Core Structure

The 1,4-benzothiazine skeleton is the foundational chemical scaffold of Semotiadil (B55868). Its synthesis is a key focus of medicinal chemistry, with various methods developed to construct this heterocyclic system efficiently.

A primary and versatile method for constructing the benzothiazine ring system involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable carbonyl-containing compound. ekb.egresearchgate.net This reaction pathway typically proceeds through the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization to form the heterocyclic ring.

The selection of precursors is critical. The 2-aminothiophenol moiety provides the benzene (B151609) ring and the heteroatoms (sulfur and nitrogen) in their required ortho orientation. The second precursor is typically a dicarbonyl compound or an α-halo ketone, which provides the remaining atoms for the new heterocyclic ring. Various catalysts can be employed to facilitate this condensation, ranging from acid catalysts to transition metals, and even green chemistry approaches utilizing microwave irradiation or novel heterogeneous catalysts to improve yields and reduce reaction times. researchgate.netsapub.org

| Catalyst/Condition | Precursor A | Precursor B | Yield (%) | Reference |

| L-proline (Microwave) | 2-Aminothiophenol | Aryl Aldehyde | Good to Moderate | sapub.org |

| H₂O₂/HCl | 2-Aminothiophenol | Aldehyde | High | researchgate.net |

| SnP₂O₇ | 2-Aminothiophenol | Aromatic Aldehyde | 87-95 | researchgate.net |

| Methanesulfonic acid/Silica gel | 2-Aminothiophenol | Carboxylic Acid | High | researchgate.net |

| This table presents examples of catalyst systems and conditions used for the synthesis of benzothiazole/benzothiazine structures via condensation reactions, illustrating the variety of applicable methodologies. |

More advanced and stereocontrolled methods for synthesizing the dihydrobenzothiazine core involve sophisticated ring-opening and cyclization cascade reactions. These strategies offer greater control over the final product's stereochemistry, which is crucial for chiral drugs like Semotiadil.

One such elegant strategy involves the regio- and stereoselective SN2-type ring-opening of an activated aziridine (B145994) with a sulfur nucleophile, such as a 2-halothiophenol. pharmaguideline.com This step is followed by an intramolecular C-N bond formation, often mediated by a copper catalyst, to close the ring and form the dihydrobenzothiazine structure. This one-pot protocol can achieve excellent yields and high levels of diastereo- and enantioselectivity. pharmaguideline.com

Another approach is the ring expansion of a more readily available heterocyclic system. For instance, a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids has been developed. nih.gov This cascade reaction proceeds through several steps, including a decarboxylative coupling, a nucleophilic ring-opening of the thiazole (B1198619) ring, and a final intramolecular hydroamination to yield the 1,4-benzothiazine structure. nih.gov These methods represent the cutting edge of heterocyclic synthesis, providing efficient pathways to complex molecular architectures.

Stereoselective Synthesis and Enantiomeric Purity Control

Semotiadil is a chiral molecule, and its biological activity is stereospecific. Therefore, controlling the enantiomeric purity is a paramount concern in its production. This involves either asymmetric synthesis to produce the desired enantiomer directly or the resolution of a racemic mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govkkwagh.edu.in The resolution of a racemic mixture, such as that of Semotiadil, is achieved by using a Chiral Stationary Phase (CSP). iipseries.org

The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column, and thus, separation. kkwagh.edu.in Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and commonly used for a wide range of chiral compounds. mdpi.com

Method development for chiral HPLC involves screening different CSPs and optimizing the mobile phase (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol) to achieve baseline separation (Resolution, Rs ≥ 1.5). mdpi.com

| Chiral Stationary Phase (CSP) Type | Common Chiral Selectors | Typical Mobile Phase | Principle of Separation |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (e.g., Hexane/Isopropanol) | H-bonding, π-π interactions, steric hindrance |

| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings | Normal Phase (e.g., Hexane/Ethanol) | π-π interactions, dipole-dipole interactions |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed-Phase or Polar Organic | Inclusion complexation, ionic interactions |

| Chiral Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Reversed-Phase (e.g., Perchloric acid solution) | Host-guest complexation with primary amines |

| This table summarizes common types of Chiral Stationary Phases used in HPLC for the resolution of enantiomers. |

For large-scale production of a single enantiomer, batch preparative HPLC can be inefficient and costly. Simulated Moving Bed (SMB) chromatography represents a continuous, highly efficient alternative for chiral separations in the pharmaceutical industry. ikev.orgresearchgate.net

SMB is a chromatographic process that simulates the counter-current movement of a solid stationary phase relative to a liquid mobile phase. nih.gov This is achieved through a complex array of columns and valves that periodically shift the inlet (feed, eluent) and outlet (extract, raffinate) ports in the direction of the mobile phase flow. ich.org This configuration allows for continuous injection of the racemate and collection of the separated enantiomers, leading to higher productivity, reduced solvent consumption, and higher purity compared to batch chromatography. researchgate.net

The design and optimization of an SMB process are complex and rely heavily on mathematical modeling and simulation. nih.gov Key parameters such as the flow rates in different zones of the system, the switching time, and the adsorption isotherms of the enantiomers on the chosen CSP must be accurately determined and modeled to define the optimal operating region for separation. This model-based design approach minimizes the experimental effort required for development and ensures a robust and efficient large-scale resolution process. researchgate.net

Advanced Chromatographic and Analytical Techniques for Compound Characterization

The comprehensive characterization of Semotiadil racemate fumarate (B1241708), a chiral benzothiazine derivative, necessitates the use of sophisticated analytical and chromatographic methodologies. These techniques are crucial for confirming the molecular structure, assessing purity, and, most importantly, for the resolution and quantification of its constituent enantiomers. The stereochemistry of a drug is vital as enantiomers can exhibit different pharmacological and pharmacokinetic profiles. jiangnan.edu.cn

High-Performance Liquid Chromatography (HPLC) for Stereochemical Resolution

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of chiral pharmaceutical compounds. mdpi.com For Semotiadil, specific HPLC methods have been developed to study its enantioselective properties.

An on-line high-performance frontal analysis (HPFA) HPLC system has been successfully utilized to determine the unbound concentrations of semotiadil (the R-isomer) and its antipode, levosemotiadil (B1675184) (the S-isomer), in plasma. nih.gov This advanced system, consisting of an HPFA column, an extraction column, and an analytical column connected by switching valves, allows for the direct injection of a sample solution. The drug elutes as a zonal peak with a plateau, where the concentration in the plateau region corresponds to the unbound drug concentration. nih.gov This method demonstrated that the R- and S-isomers of semotiadil bind enantioselectively to human serum albumin (HSA) and human alpha 1-acid glycoprotein (B1211001) (AGP). nih.gov

| Parameter | Description |

|---|---|

| Technique | On-line High-Performance Frontal Analysis (HPFA) nih.gov |

| Application | Determination of unbound concentrations of Semotiadil and Levosemotiadil nih.gov |

| System Components | HPFA column, extraction column, analytical column, two switching valves nih.gov |

| Detection Limit | As low as 1.04 nM for unbound drug nih.gov |

For direct stereochemical resolution of the racemate, chiral stationary phases (CSPs) are widely employed in HPLC. wvu.edu While specific CSP applications for Semotiadil are not extensively detailed in publicly available literature, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for separating a wide range of racemic compounds, including those with structures analogous to Semotiadil. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

| Parameter | Typical Conditions |

|---|---|

| Column | Chiralpak® IC-3 or similar polysaccharide-based CSP jocpr.com |

| Mobile Phase | n-Hexane/Isopropyl Alcohol/Diethylamine (e.g., 950:50:1 v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection | UV at a suitable wavelength (e.g., 230-240 nm) nih.gov |

| Temperature | 25 °C nih.gov |

Other Advanced Separation Techniques

Beyond traditional HPLC, other advanced chromatographic techniques offer advantages for chiral separations.

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net SFC often provides faster separations and is considered a "greener" alternative to normal-phase HPLC due to reduced solvent consumption. americanpharmaceuticalreview.com It is highly effective for the separation of enantiomers on polysaccharide-based CSPs. researchgate.netmdpi.com

Capillary Electrophoresis (CE): CE is a powerful technique known for its high separation efficiency and minimal sample consumption. mdpi.comopenaccessjournals.com Enantiomeric resolution in CE is achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative, to the background electrolyte. nih.govopenaccessjournals.com This method is well-suited for determining the enantiomeric purity of chiral drugs. nih.gov

Spectroscopic and Spectrometric Characterization

To unambiguously confirm the chemical structure and identity of Semotiadil, a combination of spectroscopic and spectrometric methods is essential.

Mass Spectrometry (MS): Often coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound. This allows for the confirmation of the elemental composition and structural elucidation. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity, which is particularly useful for analyzing chiral drugs in complex biological matrices. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed molecular structure. They provide information on the chemical environment of each proton and carbon atom, allowing for the verification of the compound's complex architecture. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The spectrum would show characteristic absorption bands corresponding to groups such as C=O (amide), C-O-C (ether), C-S (thioether), and aromatic rings present in the Semotiadil structure.

| Technique | Application for Semotiadil Characterization |

|---|---|

| Chiral HPLC | Separation and quantification of R- and S-enantiomers. mdpi.com |

| LC-MS/MS | Molecular weight confirmation, structural elucidation, and impurity profiling. americanpharmaceuticalreview.comacs.org |

| NMR Spectroscopy | Unambiguous structural confirmation and assignment of protons and carbons. nih.gov |

| FT-IR Spectroscopy | Identification of key functional groups within the molecule. mdpi.com |

| SFC | Fast and efficient enantiomeric separation with reduced environmental impact. mdpi.com |

| Capillary Electrophoresis | High-efficiency enantiomeric purity determination. nih.gov |

Compound Names Mentioned

| Compound Name |

|---|

| Semotiadil |

| Semotiadil racemate fumarate |

| Levosemotiadil |

| Carbon dioxide |

Translational Research and Drug Development Trajectory of Semotiadil Recemate Fumarate

Strategic Pathways in Pharmaceutical Development

The journey of a drug from concept to market is underpinned by strategic decisions that shape its discovery and development. These pathways can broadly be categorized into target-based and phenotype-based approaches, followed by rigorous optimization of its pharmacological properties.

Target-Based vs. Phenotype-Based Drug Discovery Paradigms

While the specific discovery paradigm for Semotiadil (B55868) is not explicitly detailed in available research, its mechanism of action as a calcium channel blocker suggests a likely foundation in target-based drug discovery. This approach focuses on identifying and validating a specific biological target, in this case, the L-type calcium channels, and subsequently screening for or designing molecules that modulate its activity. The characterization of Semotiadil's effects on these channels aligns with a target-centric approach, where the primary goal was to develop a compound with high affinity and selectivity for this particular ion channel.

Phenotypic drug discovery, in contrast, involves screening compounds in cellular or animal models of a disease to identify agents that produce a desired physiological effect, without prior knowledge of the specific molecular target. Although less likely to have been the primary route for a calcium channel blocker, phenotypic screening may have played a role in identifying the unique vasoselective properties of Semotiadil.

Optimization of Pharmacological Properties for Clinical Transition

Preclinical studies were instrumental in optimizing the pharmacological profile of Semotiadil for potential clinical applications, particularly in the treatment of angina and hypertension. Key areas of optimization focused on achieving a prolonged duration of action and favorable tissue selectivity.

Key Pharmacological Properties of Semotiadil:

| Property | Observation in Preclinical Models | Reference |

| Duration of Action | Demonstrated a longer-lasting antihypertensive and antianginal effect compared to nifedipine (B1678770) and diltiazem (B1670644) in rat models. | nih.gov |

| Vasoselectivity | Showed a degree of selectivity for coronary arteries, intermediate between diltiazem and dihydropyridines like nifedipine. | nih.gov |

| Mechanism of Action | Inhibits voltage-dependent L-type Ca2+ channels, leading to reduced intracellular calcium levels and subsequent smooth muscle relaxation. | biospace.com |

| Cardiac Effects | In isolated guinea pig hearts, Semotiadil demonstrated a rate-dependent effect on atrioventricular nodal conduction, similar to verapamil (B1683045). | pfizerclinicaltrials.com |

| Antiplatelet Activity | Exhibited dose-dependent inhibition of platelet aggregation in vitro. | daiichisankyo.com |

These studies collectively suggested that Semotiadil's pharmacological profile, characterized by its sustained action and balanced effects on the vasculature and myocardium, could offer advantages over existing calcium channel blockers.

Preclinical-to-Clinical Translation Challenges and Disconnects

The transition from promising preclinical data to successful clinical outcomes is a critical and often challenging phase in drug development. While specific clinical trial data for Semotiadil is not widely available in the public domain, general challenges in this transition can be considered.

Predictive Value of Preclinical Models

The preclinical evaluation of Semotiadil utilized established animal models of angina and hypertension. In a rat experimental angina model, Semotiadil demonstrated a longer-lasting inhibitory effect on vasopressin-induced ST-segment depression compared to diltiazem, nifedipine, and nisoldipine. nih.gov Similarly, in spontaneously hypertensive rats, orally administered Semotiadil produced a dose-dependent and persistent hypotensive effect.

While these models are valuable for establishing proof-of-concept and characterizing pharmacological activity, their predictive value for human efficacy and safety is not absolute. Species-specific differences in drug metabolism, receptor pharmacology, and disease pathophysiology can lead to discrepancies between preclinical findings and clinical trial results.

Factors Influencing Clinical Trial Success Rates

The success of clinical trials is contingent on a multitude of factors, including the drug's efficacy, safety profile, pharmacokinetic properties in humans, and the design of the clinical trial itself. The absence of publicly available clinical trial data for Semotiadil makes it difficult to ascertain the specific factors that may have influenced its clinical development path. It is possible that the development was discontinued (B1498344) for reasons that are not in the public record, which could range from challenges in demonstrating superior efficacy or safety compared to existing therapies, unfavorable pharmacokinetic profiles in humans, or strategic business decisions by the developing company.

Regulatory Science and Guidelines in Chiral Drug Development

Semotiadil is a racemic mixture, meaning it is composed of an equal amount of two enantiomers (mirror-image isomers). wikipedia.orgdaiichisankyo.com The development of chiral drugs is subject to specific regulatory considerations due to the fact that enantiomers can have different pharmacological and toxicological properties.

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines for the development of chiral compounds. daiichi-sankyo.nlmsd.com These guidelines emphasize the importance of characterizing the properties of individual enantiomers early in the development process. Key considerations include:

Stereoselective analysis: The ability to measure the concentration of each enantiomer in biological samples is crucial for pharmacokinetic studies.

Pharmacological and toxicological evaluation: The activity and toxicity of each enantiomer should be assessed individually.

Justification for developing a racemate: If a company chooses to develop a racemic mixture, they may be required to provide a rationale for not developing the single, more active enantiomer (the eutomer).

The decision to develop Semotiadil as a racemate would have required careful consideration of these regulatory expectations. The development of single-enantiomer drugs, sometimes referred to as a "chiral switch," has become more common as it can lead to improved therapeutic outcomes and reduced side effects. nih.gov However, the development of a single enantiomer can also be more costly and time-consuming. nih.gov Without specific regulatory documentation for Semotiadil, the precise discussions and decisions regarding its chiral nature remain unknown.

Enantiomeric Purity Monitoring and Impurity Qualification

The development of a racemic drug like semotiadil recemate fumarate (B1241708) necessitates rigorous control over its stereochemical composition and the profile of any impurities. The differential pharmacological and toxicological properties of enantiomers demand the implementation of precise analytical methodologies for monitoring enantiomeric purity throughout the manufacturing process and in the final drug product. While specific methods for semotiadil are not extensively detailed in publicly available literature, the analytical approaches for other chiral calcium channel blockers, particularly those of the 1,4-dihydropyridine (B1200194) class, provide a strong basis for the techniques likely employed.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the enantiomeric separation of pharmaceuticals. nih.govchromatographyonline.comwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability in resolving a diverse range of chiral compounds. chromatographyonline.com Supercritical fluid chromatography (SFC) with chiral columns has also emerged as a powerful technique for the separation of enantiomers of various clinical drugs. researchgate.net Another effective method for chiral separation is capillary electrophoresis (CE), which offers advantages such as high separation efficiency and low consumption of samples and reagents. nih.govnih.gov In CE, chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. nih.govnih.gov

The choice of method would be contingent on factors such as resolution, analysis time, and suitability for routine quality control. The table below illustrates potential analytical approaches for monitoring the enantiomeric purity of semotiadil.

| Analytical Technique | Principle | Typical Chiral Selector/Stationary Phase | Key Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives) | High resolution, robustness, scalability. |

| Chiral SFC | Separation in a supercritical fluid mobile phase using a chiral stationary phase. | Similar to HPLC (polysaccharide-based are common) | Faster analysis times, reduced solvent consumption. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) | High efficiency, minimal sample volume, rapid method development. |

Impurity Qualification

Impurity qualification is the process of acquiring and evaluating data to establish the biological safety of any individual impurity or a given impurity profile at the specified level. The levels of any impurity present in a new drug substance that have been adequately tested in safety and/or clinical studies are considered qualified. Impurities that are also significant metabolites in animal and/or human studies are generally considered qualified. A rationale for the proposed impurity acceptance criteria that includes safety considerations should be provided.

Considerations for In Vivo Racemization and Metabolite Evaluation

Understanding the in vivo disposition of a racemic drug is critical, encompassing both the potential for interconversion of enantiomers (racemization) and the metabolic pathways.

In Vivo Racemization

While not extensively studied for semotiadil specifically, the potential for in vivo racemization of 1,4-dihydropyridine calcium channel blockers is a key consideration. The chemical stability of the chiral center in the dihydropyridine (B1217469) ring under physiological conditions would determine the likelihood of such conversion. If in vivo racemization occurs, the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers would be altered, complicating the interpretation of clinical data. Therefore, studies to assess the stereochemical stability of semotiadil in vivo would be an important component of its development program.

Metabolite Evaluation

Studies in rats have shown that semotiadil undergoes extensive metabolism. nih.gov After oral administration, a significant portion of the drug is excreted in the bile as metabolites. The primary metabolic pathway involves oxidation at various positions on the molecule, including the opening of the methylenedioxy ring, O-demethylation of the methoxybenzene moiety, hydroxylation of the aromatic ring, and N-demethylation. nih.gov These initial oxidative transformations are followed by O-glucuronidation of the resulting phenolic metabolites. nih.gov

The main cytochrome P450 (CYP) isoenzymes involved in the metabolism of many drugs are CYP3A4 and CYP3A5. mdpi.com It is plausible that these enzymes play a role in the oxidative metabolism of semotiadil. A comprehensive metabolite evaluation would involve:

In vitro studies using human liver microsomes and recombinant CYP enzymes to identify the key metabolic pathways and the enzymes responsible.

In vivo studies in preclinical species and humans to characterize the major circulating and excretory metabolites.

The following table summarizes the known metabolic transformations of semotiadil.

| Metabolic Reaction | Description | Resulting Metabolite Type |

| Oxidation | Ring-opening of the methylenedioxy ring. | Phenolic metabolite |

| O-demethylation of the methoxybenzene group. | Phenolic metabolite | |

| Hydroxylation of the aromatic ring. | Phenolic metabolite | |

| Aromatic N-demethylation. | Phenolic metabolite | |

| Conjugation | O-glucuronidation of the phenolic metabolites. | Glucuronide conjugate |

Strategic Considerations in Clinical Research Programs for Calcium Channel Blockers

The clinical development of a new calcium channel blocker (CCB) like semotiadil would be strategically planned within the context of the existing therapeutic landscape for hypertension and other cardiovascular diseases.

Monotherapy and Combination Therapy Trials

A primary strategic consideration is to establish the efficacy of the new agent both as a monotherapy and as part of combination therapy. mdpi.com For many patients with stage 1 hypertension, monotherapy with a CCB can be sufficient to control blood pressure. mdpi.com Clinical trials would be designed to demonstrate a statistically significant and clinically meaningful reduction in blood pressure compared to placebo.

Given that many patients with hypertension require multiple medications to achieve their blood pressure goals, combination therapy trials are crucial. nih.govnih.gov CCBs are often combined with other classes of antihypertensive drugs, such as angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), or diuretics. mdpi.comnih.gov Strategically designed trials would assess the additive or synergistic effects of semotiadil when used in combination, as well as the safety and tolerability of such regimens.

Comparator and Outcome Trials

To establish the relative place of a new CCB in therapy, comparator trials against existing standard-of-care antihypertensive agents are essential. These trials would compare the efficacy and safety of semotiadil to other widely used CCBs or drugs from other classes.

Furthermore, long-term cardiovascular outcome trials are increasingly important in the development of new cardiovascular drugs. oup.com Such trials are designed to demonstrate that the blood pressure-lowering effects of a drug translate into a reduction in major cardiovascular events, such as stroke, myocardial infarction, and cardiovascular death. mdpi.comoup.com While costly and time-consuming, positive outcome data can significantly enhance the clinical value and positioning of a new drug.

Target Patient Populations

Clinical research programs may also focus on specific patient populations where a new CCB might offer particular benefits. This could include patients with certain comorbidities, such as isolated systolic hypertension, or specific demographic groups.

The following table outlines key strategic elements in a clinical research program for a new calcium channel blocker.

| Strategic Element | Objective | Typical Trial Design |

| Monotherapy Efficacy | To establish the antihypertensive effect of the drug alone. | Randomized, double-blind, placebo-controlled trial. |

| Combination Therapy | To evaluate the efficacy and safety of the drug when used with other antihypertensive agents. | Factorial design or add-on therapy trials. |

| Comparator Studies | To compare the new drug with existing standard-of-care treatments. | Active-controlled, non-inferiority or superiority trials. |

| Cardiovascular Outcomes | To demonstrate a reduction in cardiovascular morbidity and mortality. | Large-scale, long-term, event-driven randomized controlled trials. |

| Special Populations | To assess efficacy and safety in specific patient groups. | Sub-group analyses of larger trials or dedicated studies in specific populations. |

Conclusion and Future Research Directions for Semotiadil Recemate Fumarate

Synthesis of Current Research Findings

Semotiadil (B55868), a novel benzothiazine calcium antagonist, has demonstrated a unique pharmacological profile that distinguishes it from other calcium channel blockers. nih.gov As the racemate of Semotiadil fumarate (B1241708), it functions as a vasoselective Ca2+ channel antagonist. Research indicates that its primary mechanism of action involves the inhibition of voltage-dependent L-type Ca2+ channels, thereby blocking both KCl- and histamine-induced contractions. nih.govnih.gov

Comparative studies have highlighted its distinct characteristics. In rat experimental angina models, semotiadil showed a more prolonged antianginal effect than diltiazem (B1670644), nifedipine (B1678770), and nisoldipine. nih.govscispace.com Its selectivity for coronary arteries and the myocardium is considered intermediate between that of diltiazem and dihydropyridine-type calcium antagonists like nifedipine and nisoldipine. nih.gov Furthermore, in studies on isolated guinea pig hearts, semotiadil demonstrated a pronounced rate-dependent effect on atrioventricular (AV) nodal conduction, an electrophysiological behavior similar to verapamil (B1683045). nih.gov Unlike amlodipine (B1666008) and nifedipine, semotiadil was found to decrease the sinus rate significantly. nih.gov

The synthesis of [11C]semotiadil, a carbon-11 (B1219553) labeled version of the compound, has been successfully achieved, indicating its potential as a tool for visualizing regional brain calcium channels in vivo through positron emission tomography (PET). nih.gov

Interactive Data Table: Comparative Effects of Semotiadil and Other Calcium Antagonists

| Feature | Semotiadil | Diltiazem | Nifedipine | Nisoldipine | Verapamil |

|---|---|---|---|---|---|

| Duration of Action | Long-lasting (effective for at least 9 hours) nih.gov | Shorter than Semotiadil nih.gov | Shorter than Semotiadil nih.gov | Shorter than Semotiadil nih.gov | Not directly compared in these studies |

| Coronary/Myocardial Selectivity | Intermediate nih.gov | Less selective for coronary artery than dihydropyridines nih.gov | High coronary selectivity nih.gov | High coronary selectivity nih.gov | Not directly compared in these studies |

| Effect on Sinus Rate | Markedly decreased nih.gov | Markedly decreased nih.gov | No significant effect nih.gov | Not directly compared in these studies | Similar effect on AV node nih.gov |

| AV Nodal Conduction | Pronounced rate-dependent depression nih.gov | Significant depression nih.gov | Less effect nih.gov | Not directly compared in these studies | Similar rate-dependent effect nih.gov |

| Primary Mechanism | Blocks L-type Ca2+ channels nih.govnih.gov | Blocks L-type Ca2+ channels | Blocks L-type Ca2+ channels | Blocks L-type Ca2+ channels | Blocks L-type Ca2+ channels |

Unanswered Questions and Emerging Research Avenues

Despite the foundational research, several questions regarding Semotiadil recemate fumarate remain. The precise molecular interactions and binding sites within the L-type calcium channel that differentiate it from other antagonists like diltiazem and dihydropyridines are not fully elucidated. While its prolonged action is a key feature, the specific pharmacokinetic and pharmacodynamic properties contributing to this sustained effect require more detailed investigation. scispace.com

An emerging area of research is its potential application in neurology. The successful synthesis and preliminary in vivo evaluation of [11C]semotiadil for PET imaging opens a significant avenue for its use as a research tool to study calcium channel dynamics in the brain. nih.gov This could be pivotal in understanding the pathophysiology of neurological disorders where calcium channel dysfunction is implicated. However, its potential to visualize myocardium with this method has not shown promising signs. nih.gov Further studies are needed to explore the saturable and stereo-selective uptake observed in the hippocampus, striatum, and hypothalamus in animal models. nih.gov

The clinical implications of its unique electrophysiological profile, particularly its verapamil-like rate-dependent effects on the AV node, warrant further exploration in the context of specific cardiac arrhythmias. nih.gov

Potential Impact on Cardiovascular Disease Management and Beyond

The distinct pharmacological properties of this compound suggest it could offer a valuable therapeutic alternative in cardiovascular medicine. Its long-lasting antianginal effects could improve patient compliance and provide more consistent control of symptoms in conditions like stable angina. nih.gov The balanced effects on both the coronary arteries and the myocardium might be beneficial in patients where excessive vasodilation or negative inotropic effects are a concern.

Beyond its primary application in angina, its effects on the cardiac conduction system suggest a potential role in the management of certain supraventricular arrhythmias, an area that requires dedicated clinical investigation. nih.gov

The most novel future direction lies outside of direct cardiovascular therapy. Its development as a PET ligand for brain imaging could have a substantial impact on neuroscience research. nih.gov By enabling the in vivo visualization of regional brain calcium channels, [11C]semotiadil could become an invaluable tool for diagnosing and understanding conditions such as epilepsy, migraine, and neurodegenerative diseases, potentially paving the way for the development of new therapeutic strategies targeting cerebral calcium channels.

Q & A

Q. What experimental models are commonly used to study Semotiadil fumarate’s calcium antagonism, and what parameters are measured?

Semotiadil fumarate’s pharmacological effects are typically evaluated in ex vivo models such as porcine coronary artery rings and rat isolated perfused hearts. Key parameters include intracellular Ca²⁺ levels (measured via Fura-2 fluorescence) and force of contraction. For example, studies using porcine arteries demonstrated its inhibition of high KCl-induced Ca²⁺ influx and contraction . In rat angina models, cardiac contractility and coronary perfusion pressure responses are quantified to assess tissue selectivity .

Q. What distinguishes Semotiadil fumarate’s mechanism of action from other calcium antagonists?

Unlike dihydropyridines (e.g., nifedipine) or benzothiazepines (e.g., diltiazem), Semotiadil fumarate exhibits a unique binding profile to L-type Ca²⁺ channels with negative allosteric interactions. It shows intermediate selectivity between coronary vasodilation and myocardial suppression, reducing reflex tachycardia risks compared to dihydropyridines while maintaining longer-lasting effects . Mechanistic studies in Ca²⁺-free solutions further highlight its ability to inhibit intracellular Ca²⁺ release under specific conditions .

Q. What methodologies are recommended for measuring Semotiadil fumarate’s effects on intracellular Ca²⁺ dynamics?

Fura-2-based fluorometry is the gold standard for quantifying cytosolic Ca²⁺ levels in smooth muscle cells. Protocols involve calibrating fluorescence ratios (340/380 nm excitation) and correlating them with Ca²⁺ concentrations. Concurrent force measurements in muscle strips ensure mechanistic links between Ca²⁺ flux and contraction .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Semotiadil fumarate’s tissue selectivity across studies?

Contradictions may arise from differences in species, tissue preparation, or agonist stimulation (e.g., KCl vs. acetylcholine). To address this, employ controlled comparative designs:

- Use identical experimental conditions (e.g., buffer composition, stimulation protocols) across tissues.

- Include reference antagonists (e.g., verapamil, nifedipine) as internal controls.

- Apply multivariate statistical analysis to isolate variables affecting selectivity . Replication in multiple models (e.g., porcine arteries, rat hearts) is critical for generalizability .

Q. What statistical approaches are optimal for analyzing dose-response data in Semotiadil fumarate studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard for calculating EC₅₀/IC₅₀ values. For multi-factor optimization (e.g., synthesis conditions), Box-Behnken designs with response surface methodology (RSM) reduce experimental runs while identifying interaction effects . Ensure numerical precision aligns with instrument limitations (e.g., reporting means ± SD to one significant digit beyond instrument precision) .

Q. How should researchers handle discrepancies in reported efficacy between Semotiadil fumarate and dihydropyridines?

Discrepancies often stem from differing receptor affinities or experimental endpoints (e.g., vasodilation vs. cardiac suppression). To reconcile findings:

- Conduct head-to-head comparisons under matched conditions.

- Use radioligand binding assays to quantify receptor interactions (e.g., [³H]-PN200 displacement).

- Perform meta-analyses of published pD₂ values and efficacy thresholds .

Q. What are best practices for presenting Semotiadil fumarate’s pharmacological data in manuscripts?

- Tables/Figures: Label sequentially (Table 1, Figure 1), with descriptive titles and footnotes defining abbreviations. Use SI units and avoid embedding figures in text .

- Results/Discussion: Separate data presentation (Results) from interpretation (Discussion). Highlight significant trends (e.g., dose-dependent inhibition) and contrast with prior studies .

- Reproducibility: Detail buffer compositions, agonist concentrations, and equipment settings in Methods .

Q. How can researchers develop hypotheses around Semotiadil fumarate’s unique tissue selectivity?

Leverage proteomic or transcriptomic datasets to identify tissue-specific Ca²⁺ channel isoforms or auxiliary proteins. For example, compare coronary artery vs. ventricular myocyte expression profiles. Hypothesis-driven mutagenesis studies (e.g., modifying channel α1 subunits) can further elucidate binding determinants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.